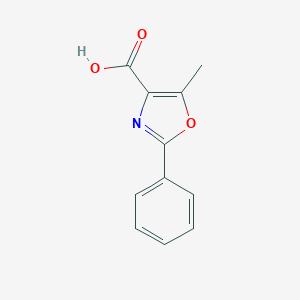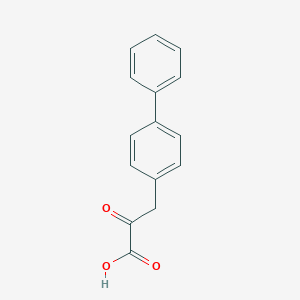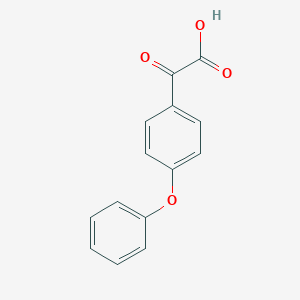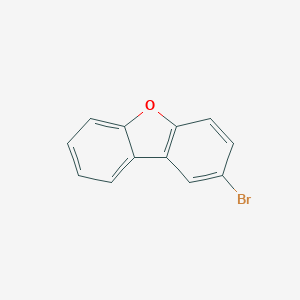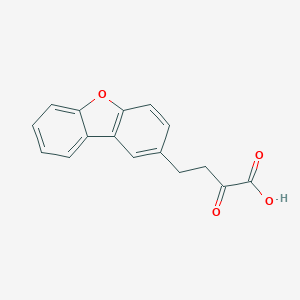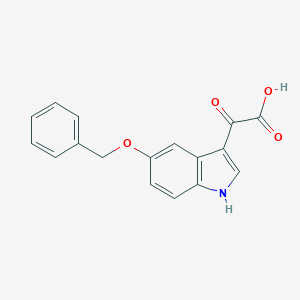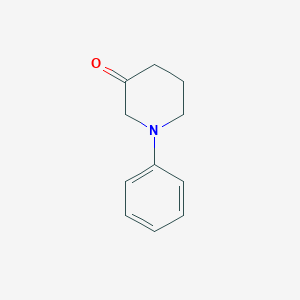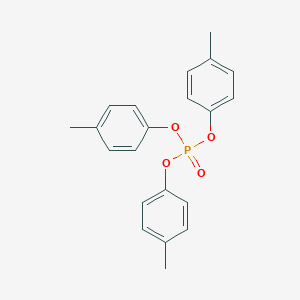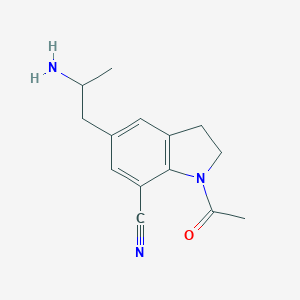
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Overview
Description
The compound is a part of a broader class of chemicals known as indoles, which are significant in medicinal chemistry and organic synthesis. Indoles and their derivatives are widely studied for their diverse chemical reactivities and biological activities.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-component reactions, providing a convenient one-pot approach for generating complex structures from simpler ones. For example, a base-catalyzed, one-pot method facilitates the synthesis of indole carbonitriles through a novel three-component reaction involving indolin-3-one, aromatic aldehydes, and malononitrile, showcasing the versatility and efficiency of synthesizing indole derivatives (Damavandi, 2011).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical and physical properties of compounds. X-ray crystallography has been a pivotal tool in establishing the structures of complex indole derivatives, elucidating the arrangement of atoms within the molecule and their spatial configuration (Tominaga et al., 1997).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, resulting in the formation of pyrazolo[3,4-e]indolizine derivatives, demonstrates the compound's capability to undergo cyclization and form complex heterocyclic structures (Tominaga et al., 1997).
Physical Properties Analysis
The physical properties of indole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular arrangement and functional groups. For example, the synthesis and crystal structures of substituted indoles and gramine derivatives provide insights into how different substitutions on the indole ring affect these properties (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity towards nucleophiles and electrophiles, are key to their diverse applications. Studies on nucleophilic reactivities of indoles under various conditions shed light on their potential for chemical transformations and applications in synthesis (Lakhdar et al., 2006).
Scientific Research Applications
- Scientific Field: Synthetic Chemistry
- Summary of the Application: The compound is used in the asymmetric synthesis of primary amines, which are important intermediates in the synthesis of pharmaceutical compounds .
- Methods of Application or Experimental Procedures: The process involves the use of thermotolerant fungal reductive aminases (RedAms) from Neosartorya spp. These enzymes demonstrate a superior ability to use ammonia as the amine partner . The enzymes catalyze the condensation of cyclic and aliphatic ketones with short-chain amines, followed by the reduction of the imine intermediate .
- Results or Outcomes: The synthesis of a broad range of primary amines was demonstrated, with conversions up to >97% and excellent enantiomeric excess . The enzymes also showed greater thermal stability compared to other enzymes within this family .
properties
IUPAC Name |
1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLQWSKTXBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602330 | |
| Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
CAS RN |
175837-01-1 | |
| Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



